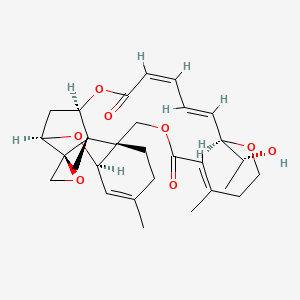
16-Methylene-17alpha-hydroxypregnenolone 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methylene-17alpha-hydroxypregnenolone 3-acetate is a synthetic steroidal compound with the molecular formula C24H34O4 and a molecular weight of 386.52 g/mol . It is also known by its systematic name, 3beta,17alpha-Dihydroxy-16-methylene-5-pregnen-20-one acetate . This compound is a derivative of pregnenolone, a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methylene-17alpha-hydroxypregnenolone 3-acetate typically involves multiple steps starting from pregnenolone. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the pregnenolone molecule.
Methylenation: Introduction of a methylene group at the 16th position.
Acetylation: Acetylation of the hydroxyl group at the 3rd position to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions for each step to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
16-Methylene-17alpha-hydroxypregnenolone 3-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of 16-Methylene-17alpha-hydroxy-5-pregnen-20-one.
Reduction: Formation of 16-Methylene-17alpha-hydroxy-5-pregnen-20-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
16-Methylene-17alpha-hydroxypregnenolone 3-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 16-Methylene-17alpha-hydroxypregnenolone 3-acetate involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which play roles in inflammation, immune response, and electrolyte balance .
Comparación Con Compuestos Similares
Similar Compounds
Pregnenolone: The parent compound from which 16-Methylene-17alpha-hydroxypregnenolone 3-acetate is derived.
17alpha-Hydroxyprogesterone: Another hydroxylated derivative of pregnenolone.
Dehydroepiandrosterone (DHEA): A related steroid hormone with similar biological functions.
Uniqueness
This compound is unique due to the presence of the methylene group at the 16th position and the acetate ester at the 3rd position. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-21-19-7-6-17-13-18(28-16(3)26)8-10-22(17,4)20(19)9-11-23(21,5)24(14,27)15(2)25/h6,18-21,27H,1,7-13H2,2-5H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUKIHKTIFJBL-IWMXCVPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



